molecular formula C15H20O3 B1633740 9-Oxo-9-phenylnonanoic acid CAS No. 53702-23-1

9-Oxo-9-phenylnonanoic acid

Cat. No.: B1633740
CAS No.: 53702-23-1
M. Wt: 248.32 g/mol
InChI Key: BFUPULAAJVYXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Oxo-9-phenylnonanoic acid is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153057. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-oxo-9-phenylnonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c16-14(13-9-5-4-6-10-13)11-7-2-1-3-8-12-15(17)18/h4-6,9-10H,1-3,7-8,11-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUPULAAJVYXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302717
Record name 9-Oxo-9-phenylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53702-23-1, 16269-05-9
Record name NSC153057
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153057
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Oxo-9-phenylnonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Esterification

The carboxylic acid group readily undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or creating derivatives for analytical purposes.

Example Reaction:
9-Oxo-9-phenylnonanoic acid+R-OHH+9-Oxo-9-phenylnonanoate ester+H2O\text{9-Oxo-9-phenylnonanoic acid} + \text{R-OH} \xrightarrow{\text{H}^+} \text{9-Oxo-9-phenylnonanoate ester} + \text{H}_2\text{O}

Alcohol Catalyst Product Reference
EthanolH2SO4\text{H}_2\text{SO}_4Ethyl 9-oxo-9-phenylnonanoate
MethanolHCl\text{HCl}Methyl 9-oxo-9-phenylnonanoate

This reaction is reversible, with equilibrium driven by excess alcohol or water removal.

Nucleophilic Addition at the Ketone Group

The ketone at the ninth carbon participates in nucleophilic additions, forming secondary alcohols or imines.

Key Reactions:

  • Reduction:
    9-Oxo-9-phenylnonanoic acidNaBH4/LiAlH49-Hydroxy-9-phenylnonanoic acid\text{this compound} \xrightarrow{\text{NaBH}_4/\text{LiAlH}_4} \text{9-Hydroxy-9-phenylnonanoic acid}
    Yields depend on steric hindrance from the phenyl group.

  • Grignard Reagent Addition:
    9-Oxo-9-phenylnonanoic acid+RMgX9-R-9-phenylnonanoic acid\text{this compound} + \text{RMgX} \rightarrow \text{9-R-9-phenylnonanoic acid}
    Produces tertiary alcohols after workup.

Salt Formation

The carboxylic acid reacts with bases to form salts, enhancing water solubility for biological or industrial applications.

Example:
9-Oxo-9-phenylnonanoic acid+NaOHSodium 9-oxo-9-phenylnonanoate+H2O\text{this compound} + \text{NaOH} \rightarrow \text{Sodium 9-oxo-9-phenylnonanoate} + \text{H}_2\text{O}
This salt is stable under physiological pH and used in biochemical assays.

Amidation

Reaction with amines or ammonia forms amides, a key step in peptide coupling or polymer synthesis.

Conditions:

  • DCC (dicyclohexylcarbodiimide) as a coupling agent.

  • Room temperature, anhydrous solvents (e.g., THF or DMF).

Product:
9-Oxo-9-phenylnonanamide\text{9-Oxo-9-phenylnonanamide}

Oxidation and Decarboxylation

Under strong oxidative conditions, the compound undergoes decarboxylation, producing CO2_2 and a shorter-chain ketone:

9-Oxo-9-phenylnonanoic acidΔ,KMnO48-Oxo-8-phenyloctane+CO2\text{this compound} \xrightarrow{\Delta, \text{KMnO}_4} \text{8-Oxo-8-phenyloctane} + \text{CO}_2
This reaction is pH-dependent and proceeds efficiently in acidic media .

Biological Interactions

While not strictly a synthetic reaction, the compound inhibits acetyl-CoA carboxylase (ACC), disrupting fatty acid biosynthesis:

ACC+9-Oxo-9-phenylnonanoic acidEnzyme inhibition\text{ACC} + \text{this compound} \rightarrow \text{Enzyme inhibition}
This mechanism is under investigation for metabolic disorder therapeutics .

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